4-(Difluoromethoxy)benzenesulfonamide
Descripción
Thematic Overview and Research Landscape of the Chemical Compound
The research landscape surrounding 4-(difluoromethoxy)benzenesulfonamide is dynamic and expanding. Scientists are actively exploring its potential in diverse applications, driven by the compound's unique structural features. The presence of the difluoromethoxy group is of particular interest as it can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity and metabolic stability. researchgate.net This has led to its use in biochemical research, including studies on enzyme inhibition and receptor binding, which are fundamental to understanding disease mechanisms. chemimpex.com Furthermore, its chemical properties are being investigated for applications in material science for creating advanced polymers and coatings with improved durability. chemimpex.com
Foundational Role as a Synthetic Precursor in Advanced Chemical Sciences
In the realm of advanced chemical sciences, this compound serves as a crucial synthetic precursor. lookchem.com Its structure allows it to be a versatile building block for creating a wide array of more complex molecules. lookchem.com The sulfonamide group, a key feature of this compound, is a well-established pharmacophore found in numerous clinically approved drugs. Researchers leverage this by incorporating the this compound scaffold into new molecular designs to synthesize sulfonamide derivatives with potential therapeutic benefits, including antibacterial properties. chemimpex.com Its utility extends to the development of diagnostic agents, where its distinct chemical characteristics are being explored for use in medical imaging to enhance the accuracy of disease detection. chemimpex.com
Strategic Importance in Pharmaceutical and Agrochemical Development Paradigms
The strategic importance of this compound in both the pharmaceutical and agrochemical sectors is significant. chemimpex.com In pharmaceutical development, it is a key intermediate in the synthesis of a variety of drugs. chemimpex.comlookchem.com The incorporation of the difluoromethoxy group can lead to improved drug-like properties, such as enhanced potency and better metabolic profiles. researchgate.net For instance, research into benzenesulfonamide (B165840) derivatives has shown potential in developing anticancer agents by targeting specific enzymes like carbonic anhydrase IX. nih.gov
In the agrochemical industry, this compound is utilized in the formulation of pesticides and herbicides. chemimpex.com The introduction of fluorine atoms into agrochemicals is a known strategy to enhance their biological activity. nih.gov Sulfonamide-based compounds have been developed as fungicides, insecticides, and herbicides. nih.gov For example, derivatives of benzenesulfonamides have demonstrated insecticidal activity against agricultural pests like Mythimna separata. nih.gov The use of such compounds aims to provide effective pest control and improve crop yields, contributing to sustainable agriculture. chemimpex.comgoogle.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H7F2NO3S | chemimpex.comlookchem.comfishersci.ca |
| Molecular Weight | 223.19 g/mol | chemimpex.comfishersci.ca |
| Melting Point | 110 - 115 °C | chemimpex.comlookchem.com |
| Boiling Point | 344.8 °C at 760 mmHg | lookchem.com |
| Density | 1.452 g/cm³ | lookchem.com |
| Appearance | White to almost white powder/crystal | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.comfishersci.ca |
Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 874781-09-6 | chemimpex.comlookchem.comfishersci.ca |
| MDL Number | MFCD03407973 | chemimpex.comfishersci.ca |
| PubChem ID | 24820749 | chemimpex.comfishersci.ca |
| IUPAC Name | 4-(difluoromethoxy)benzene-1-sulfonamide | fishersci.ca |
| SMILES | NS(=O)(=O)C1=CC=C(OC(F)F)C=C1 | fishersci.ca |
| InChI Key | BBBQHNZWCPUJNW-UHFFFAOYSA-N | fishersci.ca |
Structure
3D Structure
Propiedades
IUPAC Name |
4-(difluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBQHNZWCPUJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647578 | |
| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-09-6 | |
| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Difluoromethoxy Benzenesulfonamide
Established Synthetic Routes for 4-(Difluoromethoxy)benzenesulfonamide
The synthesis of this compound can be achieved through several strategic pathways, primarily converging on the formation of a key intermediate, 4-(difluoromethoxy)benzenesulfonyl chloride. This intermediate is then subjected to amination to yield the final product. The primary routes differ in their choice of starting material, typically either a phenol (B47542) or a nitrobenzene (B124822) derivative.
Precursor Utilization and Reaction Mechanisms
Two principal synthetic routes have been established, each utilizing different precursors and reaction mechanisms.
Route 1: Starting from 4-Nitrophenol (B140041)
This multi-step synthesis begins with the readily available precursor 4-nitrophenol.
Difluoromethoxylation: The phenolic hydroxyl group of 4-nitrophenol is first converted to its sodium salt (sodium phenoxide) by treatment with sodium hydroxide. This phenoxide then undergoes nucleophilic attack on a difluorocarbene source, such as monochlorodifluoromethane, under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene (B73078). google.com
Nitro Group Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. A common method involves catalysis by ferric oxide and activated carbon, using hydrazine (B178648) and water as the reducing agents. google.com This step yields the crucial precursor, 4-(difluoromethoxy)aniline (B1299965). google.comsigmaaldrich.com
Diazotization and Sulfonylation: The resulting aniline (B41778) is converted into a diazonium salt by treatment with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures. guidechem.com This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to form 4-(difluoromethoxy)benzenesulfonyl chloride.
Amination: The final step involves the reaction of the sulfonyl chloride with an ammonia (B1221849) source, such as aqueous ammonia or a combination of ammonium (B1175870) chloride and a base, to produce this compound. guidechem.com
Route 2: Starting from Difluoromethoxybenzene
An alternative pathway involves the direct functionalization of difluoromethoxybenzene.
Precursor Synthesis: Difluoromethoxybenzene itself can be prepared from phenol using various difluoromethylation methods, often involving a difluorocarbene precursor like sodium chlorodifluoroacetate. orgsyn.org
Electrophilic Sulfonation/Chlorination: Difluoromethoxybenzene can be directly converted to 4-(difluoromethoxy)benzenesulfonyl chloride via electrophilic aromatic substitution. smolecule.com A common reagent for this one-pot transformation is chlorosulfonic acid (ClSO₃H). The difluoromethoxy group is an ortho-, para-director, leading to the desired para-substituted product. smolecule.com
Amination: As in the previous route, the purified 4-(difluoromethoxy)benzenesulfonyl chloride is then reacted with ammonia to furnish the target sulfonamide. lookchem.comnordmann.global
Controlled Laboratory Synthesis Protocols
A generalized laboratory protocol for the synthesis of this compound via the chlorosulfonation of difluoromethoxybenzene is outlined below.
Step 1: Synthesis of 4-(Difluoromethoxy)benzenesulfonyl chloride In a reaction vessel equipped with a stirrer and cooled in an ice bath, difluoromethoxybenzene is added. Chlorosulfonic acid is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, allowing it to slowly warm to room temperature to ensure complete reaction. The mixture is then carefully quenched by pouring it onto crushed ice. The resulting solid precipitate, 4-(difluoromethoxy)benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. smolecule.com
Step 2: Synthesis of this compound The crude 4-(difluoromethoxy)benzenesulfonyl chloride is added to a reaction flask containing a stirred, chilled solution of concentrated aqueous ammonia. The reaction is typically exothermic and is maintained at a low temperature during the addition. The mixture is stirred until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). The resulting solid product, this compound, is then isolated by filtration, washed with water to remove any remaining salts, and recrystallized from a suitable solvent such as an ethanol/water mixture to yield the purified product. guidechem.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Difluoromethoxybenzene | Chlorosulfonic acid, 0°C to rt | 4-(Difluoromethoxy)benzenesulfonyl chloride |
| 2 | 4-(Difluoromethoxy)benzenesulfonyl chloride | Concentrated aqueous ammonia, 0°C to rt | This compound |
Derivatization and Structural Modification Strategies
The this compound scaffold is a versatile platform for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.
Synthesis of Novel Sulfonamide Derivatives
The sulfonamide moiety (-SO₂NH₂) offers a reactive handle for various chemical transformations, particularly on the nitrogen atom.
N-Acylation: The sulfonamide can be acylated by reacting it with acyl chlorides or carboxylic acids under appropriate coupling conditions. For instance, reacting this compound with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) would yield the corresponding N-(aroyl)benzenesulfonamide derivative. nih.gov This introduces a new amide linkage and allows for the incorporation of diverse aryl groups.
N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl groups. A classic method involves reaction with diazomethane, which can lead to N-methylation. nih.gov However, care must be taken as isomerization can sometimes occur. nih.gov Other alkylating agents, such as alkyl halides in the presence of a base, can also be employed for more complex alkyl substitutions.
Application of Coupling Reactions in Complex Molecule Construction
The synthetic intermediates leading to this compound are valuable partners in modern coupling reactions for constructing more complex molecules. The key intermediate, 4-(difluoromethoxy)benzenesulfonyl chloride, can be used in palladium-catalyzed desulfitative coupling reactions. researchgate.net In this process, the sulfonyl chloride group is extruded as SO₂, and the remaining aryl fragment couples with a suitable partner, such as an enone, to form a new carbon-carbon bond. researchgate.net This allows the difluoromethoxyphenyl moiety to be incorporated into complex organic structures.
Furthermore, the precursor 4-(difluoromethoxy)aniline can be utilized in various cross-coupling reactions. For example, after conversion to its diazonium salt, it can participate in palladium-catalyzed couplings like the Muharashi-Feringa reaction with organolithium reagents. researchgate.net
| Coupling Reaction Type | Key Intermediate | Coupling Partner Example | Resulting Linkage |
| Desulfitative Coupling | 4-(Difluoromethoxy)benzenesulfonyl chloride | Enones | C-C Bond |
| Muharashi-Feringa Coupling | 4-(Difluoromethoxy)aniline (as diazonium salt) | Organolithium Reagents | C-C Bond |
Incorporation of this compound into Diverse Heterocyclic Frameworks
The sulfonamide group can act as a linchpin for the construction of various heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.
One established strategy involves the condensation of a sulfonamide with a heterocyclic methyl carbimidate. nih.gov By analogy, this compound could be reacted with a suitable carbimidate, such as one derived from a pyrazine (B50134) carbonitrile, in a high-boiling solvent like diglyme. This condensation reaction would form a sulfonyl-carboximidamide, effectively linking the difluoromethoxyphenyl-sulfonyl group to a heterocyclic system. nih.gov
Another versatile approach uses building blocks designed to react with the sulfonamide N-H bonds. For example, a reagent like diphenyl N-sulfamoylcarbonimidate has been shown to be a useful precursor for creating heterocyclic compounds containing an N-SO₂-N moiety, such as 1,2,6-thiadiazine 1,1-dioxides. thieme-connect.de This demonstrates that the nucleophilic character of the sulfonamide nitrogen in this compound can be exploited to synthesize a range of sulfur- and nitrogen-containing heterocycles.
Dihydropyrimidine (B8664642) Derivatives
The synthesis of dihydropyrimidine derivatives from this compound can be achieved through the renowned Biginelli reaction. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative. nih.govjocpr.com While direct participation of this compound as the urea component is not extensively documented, a plausible synthetic strategy involves the use of a precursor, N-(4-(difluoromethoxy)phenyl)urea, in the Biginelli reaction.
Alternatively, a sulfonamide-containing β-ketoester could be envisioned as a reactant. The general mechanism of the Biginelli reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine ring system. nih.govjocpr.com The reaction is often catalyzed by Brønsted or Lewis acids.
A variety of catalysts have been employed to improve the efficiency of the Biginelli reaction, including silicotungstic acid supported on Amberlyst-15 under solvent-free conditions. nih.gov The choice of aldehyde and β-ketoester allows for the introduction of diverse substituents onto the dihydropyrimidine core.
Table 1: Examples of Biginelli Reaction Components for Dihydropyrimidine Synthesis
| Aldehyde | β-Ketoester | Urea/Thiourea Source | Catalyst Example |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Yb(OTf)₃ |
| 3-Nitrobenzaldehyde | Acetylacetone | N-Methylurea | Silicotungstic acid/Amberlyst-15 |
Hydantoin (B18101) Moiety Integrations
The integration of a hydantoin moiety onto a this compound scaffold can be accomplished through a multi-step synthetic sequence, drawing parallels from the synthesis of analogous benzenesulfonamide-hydantoin hybrids. A feasible route commences with 4-(difluoromethoxy)aniline, which can be converted to the corresponding thiourea derivative.
Subsequent S-alkylation followed by cyclization with an α-halo ester and acid-catalyzed ring closure would yield the desired hydantoin-benzenesulfonamide conjugate. This strategy allows for the introduction of various substituents on the hydantoin ring by modifying the α-halo ester and the initial amine.
A key intermediate in a related synthesis of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives is potassium cyano(4-sulfamoylphenyl)amide, formed from the corresponding thiourea. This intermediate reacts with ethyl 2-bromoacetate, followed by acid-catalyzed cyclization to form the hydantoin ring.
Pyrazolylbenzenesulfonamide Urea Scaffolds
The construction of pyrazolylbenzenesulfonamide urea scaffolds is a multi-step process that involves the formation of a pyrazole (B372694) ring, followed by the introduction of the urea and sulfonamide functionalities. A common approach to pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, 4-(difluoromethoxy)phenylhydrazine would be the key starting material.
Once the pyrazole ring bearing the 4-(difluoromethoxy)phenyl group is formed, it can be further functionalized. For instance, an amino group on the pyrazole ring can be reacted with an isocyanate to form the urea linkage. The benzenesulfonamide (B165840) moiety can be introduced by reacting an amino-functionalized precursor with 4-(difluoromethoxy)benzenesulfonyl chloride.
Research has shown the synthesis of novel 4-(pyrazolyl)benzenesulfonamide ureas as potent enzyme inhibitors. uni-halle.de The general synthetic sequence involves the reaction of an enaminone with 4-hydrazinyl-benzenesulfonamide hydrochloride to form the pyrazole-benzenesulfonamide core. This is followed by conversion of a carboxylic ester on the pyrazole to an isocyanate, which then reacts with various anilines to generate the final urea derivatives. uni-halle.de
Table 2: Representative Building Blocks for Pyrazolylbenzenesulfonamide Urea Synthesis
| Pyrazole Precursor | Urea-forming Reagent | Sulfonamide Source |
| 4-(Difluoromethoxy)phenylhydrazine | Phenyl isocyanate | 4-(Difluoromethoxy)benzenesulfonyl chloride |
| 3-Oxo-3-arylpropanoate | Di-tert-butyl dicarbonate (B1257347) (for amine formation) then isocyanate | 4-Hydrazinyl-benzenesulfonamide |
| Aminopyrazole derivative | Phosgene (for isocyanate formation) |
Benzotriazinone Sulfonamide Hybrids
The synthesis of benzotriazinone sulfonamide hybrids involves the construction of the benzotriazinone ring system, which is then linked to the this compound moiety. A plausible synthetic route could start from a substituted anthranilic acid derivative.
For example, a 2-amino-5-(4-(difluoromethoxy)phenylsulfonamido)benzoic acid could be diazotized and then cyclized to form the benzotriazinone ring. The starting amino-sulfonamido-benzoic acid could potentially be prepared by the reduction of a corresponding nitro compound, which in turn could be synthesized by the reaction of 2-amino-5-nitrobenzoic acid with 4-(difluoromethoxy)benzenesulfonyl chloride.
Carboxamide Functionalizations
Carboxamide functionalities can be introduced to the this compound molecule through various standard acylation reactions. The sulfonamide nitrogen, being nucleophilic after deprotonation, can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of N-acyl-4-(difluoromethoxy)benzenesulfonamides.
Alternatively, if the starting material is 4-(difluoromethoxy)aniline, it can be first acylated to form a carboxamide, and then the resulting anilide can be subjected to chlorosulfonation followed by amination to install the sulfonamide group. This approach allows for a wide range of carboxamide groups to be incorporated. The synthesis of N-acylsulfonamides is a valuable transformation, as this functional group possesses unique physicochemical properties of interest in medicinal chemistry. nih.gov
Table 3: Reagents for Carboxamide Functionalization
| Starting Material | Acylating Agent | Reaction Type |
| This compound | Acetyl chloride | N-Acylation |
| This compound | Benzoic anhydride | N-Acylation |
| 4-(Difluoromethoxy)aniline | Propionyl chloride | N-Acylation (prior to sulfonylation) |
Structure Activity Relationship Sar Studies of 4 Difluoromethoxy Benzenesulfonamide Analogs
Investigating the Conformational and Electronic Influence of the Difluoromethoxy Moiety on Biological Activity
The difluoromethoxy (OCF2H) group is a unique substituent that has garnered significant interest in drug design due to its distinct electronic and conformational properties. researchgate.netnih.gov It is often considered a bioisostere of other functional groups like hydroxyl, thiol, or amine groups, but with modified characteristics that can enhance drug performance. researchgate.netnih.gov
The difluoromethoxy group can act as a lipophilic hydrogen bond donor, a characteristic that can enrich molecular interactions within the binding pockets of biological targets. researchgate.netnih.gov This hydrogen bonding capability, coupled with its moderate lipophilicity, can be fine-tuned by simple bond rotation, allowing the molecule to adapt to its surrounding chemical environment. nih.gov This dynamic nature can be advantageous for optimizing interactions with target proteins.
Conformational analysis of molecules containing the difluoromethoxy group reveals that its orientation relative to the aromatic ring can be influenced by intramolecular interactions. nih.govrsc.org While one might expect a hydrogen bond between the difluoromethoxy hydrogen and a neighboring atom on the aromatic ring, crystallographic studies have shown that the OCF2H group is not always coplanar with the ring system. nih.gov This non-planar conformation can be a critical determinant of biological activity, influencing how the molecule fits into a binding site. The gauche effect, an electrostatic attraction between the positively charged nitrogen of an ammonium (B1175870) salt and a vicinal electronegative fluorine atom, can also play a role in the conformational preferences of related structures. researchgate.net
Systematic Exploration of Positional and Substituent Effects on Bioactivity Profiles
The biological activity of benzenesulfonamide (B165840) analogs is highly sensitive to the position and nature of substituents on the aromatic ring. nih.govrsc.org Systematic exploration of these effects is a key component of SAR studies.
Substituent Effects: The introduction of various substituents at different positions on the benzenesulfonamide scaffold allows for a detailed mapping of the SAR. mdpi.comresearchgate.net These substituents can be broadly categorized as electron-donating or electron-withdrawing groups, and their effects are often evaluated in terms of their electronic and steric properties.
| Substituent Type | Example | General Effect on Activity | Reference |
| Electron-Donating | Methyl (-CH3) | Can increase electron density on the ring, potentially affecting binding. | nih.gov |
| Electron-Withdrawing | Nitro (-NO2), Halogens (F, Cl, Br) | Can decrease electron density, influencing pKa and binding interactions. | nih.govnih.gov |
| Bulky/Steric Groups | Naphthyl | Can enhance activity through increased hydrophobic interactions, but excessive bulk can be detrimental. | nih.gov |
| Hydrogen Bond Donors/Acceptors | Amide (-CONH2), Hydroxyl (-OH) | Can form additional hydrogen bonds with the target, increasing affinity. | researchgate.netnih.gov |
Studies have shown that for some benzenesulfonamide derivatives, the introduction of sterically large substituents at the 4-position and small substituents at the 3-position can be important for activity. nih.gov In other cases, the nature of the substituent on the sulfonamide nitrogen can also have a profound impact on biological activity and selectivity. nih.gov
Rational Design Principles for Enhancing Compound Potency and Selectivity
The insights gained from SAR studies form the basis for the rational design of more potent and selective inhibitors. nih.govamanote.comresearchgate.net The "tail approach" is a well-established strategy in the design of sulfonamide inhibitors, where chemical functionalities are appended to the main scaffold to improve properties like solubility and isoform selectivity. nih.govacs.org
Key principles for the rational design of 4-(difluoromethoxy)benzenesulfonamide analogs include:
Optimizing Interactions with the Target: Detailed knowledge of the target's binding site, often obtained through X-ray crystallography, allows for the design of analogs with complementary shapes and functional groups. mdpi.comnih.gov For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions with specific amino acid residues in the active site can significantly enhance potency. mdpi.com
Modulating Physicochemical Properties: The difluoromethoxy group itself is a tool for modulating properties like lipophilicity and metabolic stability. nih.gov Further modifications to the molecule can fine-tune these properties to achieve a desired pharmacological profile.
Exploiting Isoform Differences: For targets that exist as multiple isoforms, such as carbonic anhydrases, rational design can be used to achieve selectivity. nih.gov By exploiting subtle differences in the active sites of different isoforms, inhibitors can be designed to preferentially bind to the disease-relevant isoform, thereby reducing potential side effects. nih.gov
Structure-Based and Ligand-Based Design: Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, play a crucial role in modern drug design. mdpi.comnanobioletters.com These tools can predict the activity of virtual compounds, helping to prioritize synthetic efforts and guide the design of more effective molecules.
By systematically applying these principles, researchers can navigate the complex chemical space of this compound analogs to identify compounds with enhanced therapeutic potential.
Biological Activity and Mechanistic Investigations of 4 Difluoromethoxy Benzenesulfonamide Derived Compounds
Enzyme Inhibition Potentials
Derivatives of 4-(difluoromethoxy)benzenesulfonamide have been extensively studied for their ability to inhibit a range of enzymes, showcasing the adaptability of this core structure in targeting diverse active sites.
Carbonic Anhydrase (CA) Inhibition: Isoform Specificity and Therapeutic Relevance
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com The incorporation of a difluoromethoxy group offers unique physicochemical properties that can influence binding affinity and isoform selectivity.
Derivatives of benzenesulfonamides have shown varied and potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For instance, a series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides demonstrated moderate inhibition of the cytosolic isoforms hCA I and II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov In contrast, these compounds exhibited significantly stronger inhibition against the tumor-associated isoforms hCA IX and XII, with Kᵢ values in the low nanomolar to subnanomolar range. nih.gov Specifically, inhibition constants against hCA IX ranged from 1.5 to 38.9 nM, and against hCA XII from 0.8 to 12.4 nM. nih.gov
Another study on 4-thiazolone-based benzenesulfonamides revealed excellent and selective inhibition of CA IX over CA II. rsc.orgresearchgate.net For example, compounds 4e, 4g, and 4h showed IC₅₀ values against CA IX in the range of 10.93–25.06 nM, while their IC₅₀ values against CA II were significantly higher, ranging from 1.55–3.92 μM. rsc.orgresearchgate.net This highlights the potential for designing isoform-selective inhibitors by modifying the "tail" of the benzenesulfonamide (B165840) scaffold. nih.gov
Furthermore, novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been synthesized and shown to be potent inhibitors of the brain-associated isoform CA VII, with some derivatives exhibiting subnanomolar Kᵢ values and high selectivity over hCA I and II. unifi.it This isoform is implicated in neuropathic pain, suggesting a potential therapeutic application for these compounds. unifi.it
| Compound Type | hCA I (Kᵢ/IC₅₀) | hCA II (Kᵢ/IC₅₀) | hCA IX (Kᵢ/IC₅₀) | hCA XII (Kᵢ/IC₅₀) | hCA VII (Kᵢ) |
|---|---|---|---|---|---|
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM | Data not available |
| 4-Thiazolone-based benzenesulfonamides (4e, 4g, 4h) | Data not available | 1.55 - 3.92 µM | 10.93 - 25.06 nM | Data not available | Data not available |
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | Weaker inhibition | Weaker inhibition | Data not available | Data not available | Subnanomolar range |
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govnih.gov The "tail" portion of the molecule, which can be extensively modified, interacts with amino acid residues in the middle and outer regions of the active site cavity, influencing both binding affinity and isoform selectivity. nih.gov Molecular mechanics and quantitative structure-activity relationship (QSAR) studies suggest that van der Waals forces play a dominant role in the discrimination between different inhibitors by the enzyme. nih.govuah.es
The inhibition of tumor-associated CA isoforms, particularly CA IX, has significant cellular consequences. CA IX is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. rsc.orgnih.gov This acidic environment promotes tumor progression and metastasis. By inhibiting CA IX, benzenesulfonamide derivatives can counteract tumor acidosis.
Furthermore, selective inhibition of CA IX has been linked to the induction of apoptosis in cancer cells. For instance, a study on 4-thiazolone-based benzenesulfonamides demonstrated that the most active compound, 5e, induced apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in annexin V-FITC positive cells compared to the control. rsc.orgresearchgate.net This pro-apoptotic effect is a key mechanism behind the anticancer activity of these compounds. nih.gov
Glyoxalase I (Glx-I) Inhibition and Anti-cancer Applications
The glyoxalase system, particularly the enzyme glyoxalase I (Glx-I), is a crucial cellular defense mechanism that detoxifies the harmful metabolite methylglyoxal (MG). nih.gov Cancer cells often exhibit an overexpression of Glx-I, making it an attractive target for anticancer drug development. nih.govnih.gov Inhibition of Glx-I leads to an accumulation of cytotoxic MG, ultimately triggering apoptosis in cancer cells. nih.gov
A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity, with IC₅₀ values below 10 μM. nih.govnih.gov Notably, compounds (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) demonstrated potent Glx-I inhibition with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. nih.govnih.gov Docking studies revealed that these compounds bind effectively to the Glx-I active site, providing a basis for the design of even more potent inhibitors. nih.govnih.gov
| Compound | IC₅₀ (µM) |
|---|---|
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | 1.36 |
Dihydropteroate Synthase (DHPS) Inhibition and Antibacterial Applications
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. wikipedia.orgnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). wikipedia.orgpatsnap.com This selective inhibition of the bacterial enzyme, which is absent in mammals, forms the basis of the antibacterial activity of sulfa drugs. wikipedia.org
The inhibitory action of various sulfonamides on DHPS from Escherichia coli has been studied, with compounds like sulfadiazine showing competitive inhibition with a Kᵢ value of 2.5 × 10⁻⁶ M. nih.gov The development of resistance to sulfonamides is often linked to mutations in the DHPS enzyme. nih.gov Understanding the catalytic mechanism of DHPS and the structural basis of sulfonamide binding is crucial for designing new inhibitors that can overcome resistance. nih.gov
Kinase Inhibition Activities (e.g., Bone Morphogenetic Protein Receptor Type 2 (BMPR2))
Dysfunctional BMPR2 signaling is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). nih.gov Research has shown that loss of BMPR2 expression is a key factor in the development of this disease. nih.gov Therapeutic strategies for PAH are exploring ways to activate or enhance BMPR2 signaling. mdpi.com While some compounds have been identified that can activate BMPR2 signaling, the role of this compound derivatives as direct inhibitors or modulators of BMPR2 requires further investigation.
Calcium Channel Modulation Activities
Research on the direct calcium channel modulation activities of compounds specifically derived from this compound is not extensively detailed in the currently available scientific literature. While the broader class of sulfonamides has been investigated for various biological activities, specific data on the interaction of this compound derivatives with calcium channels, including their potential agonist or antagonist effects, remains an area requiring further investigation.
Antimicrobial Efficacy Assessments
Derivatives of benzenesulfonamide have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. Studies have focused on determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
One study on difluorobenzamide derivatives highlighted their potent antimicrobial action, particularly against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. All tested compounds in this study showed antimicrobial activity against methicillin-sensitive S. aureus (MSSA), with MIC values ranging from 1–8 µg/mL nih.gov. Notably, one of the compounds was identified as the most potent, with an MIC of 1 μg/mL nih.gov. Furthermore, these compounds exhibited excellent activity against MRSA, with some showing MIC values as low as 4 µg/mL against this highly resistant strain nih.gov.
In another study, novel sulfonamide derivatives were tested against a reference strain of S. aureus and 40 clinical isolates . The MIC values for the tested compounds against the reference strain ranged from 64 to 256 μg/ml . Against the clinical strains, these derivatives showed good concentration-dependent antibacterial activity, with MIC values between 64 and 512 μg/ml .
A series of new benzenesulfonamide derivatives bearing carboxamide functionality were synthesized and evaluated for their antimicrobial activities researchgate.net. The results showed varied potency against different bacterial strains. For instance, one compound was most potent against E. coli with an MIC of 6.72 mg/mL, while another was most active against S. aureus with an MIC of 6.63 mg/mL researchgate.net.
The following table summarizes the MIC values of some benzenesulfonamide derivatives against various bacterial strains as reported in the literature.
| Compound/Derivative | Bacterial Strain | MIC Value |
| Difluorobenzamide Derivative | S. aureus (MSSA) | 1–8 µg/mL nih.gov |
| Difluorobenzamide Derivative | S. aureus (MRSA) | 4 µg/mL nih.gov |
| Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 256-512 µg/ml |
| Sulfonamide Derivatives 1b-d | S. aureus ATCC 25923 | 64 µg/ml |
| Benzenesulfonamide-Carboxamide 4d | E. coli | 6.72 mg/mL researchgate.net |
| Benzenesulfonamide-Carboxamide 4h | S. aureus | 6.63 mg/mL researchgate.net |
| Benzenesulfonamide-Carboxamide 4a | P. aeruginosa | 6.67 mg/mL researchgate.net |
| Benzenesulfonamide-Carboxamide 4a | S. typhi | 6.45 mg/mL researchgate.net |
| Benzenesulfonamide-Carboxamide 4f | B. subtilis | 6.63 mg/mL researchgate.net |
Benzenesulfonamide derivatives have also been assessed for their efficacy against various fungal pathogens. A study investigating new benzenesulfonamide derivatives with carboxamide functionality found that certain compounds exhibited notable antifungal activity researchgate.netnih.gov. Specifically, compounds 4e and 4h were the most active against Candida albicans, both with an MIC of 6.63 mg/mL researchgate.netnih.gov. Compound 4e was also the most active against Aspergillus niger, with an MIC of 6.28 mg/mL researchgate.netnih.gov.
In a separate study, novel matrine derivatives that incorporated a benzene (B151609) sulfonamide moiety were designed and synthesized nih.gov. These compounds demonstrated exceptional inhibitory activity against Candida albicans. The most potent compound in this series exhibited an MIC value of 0.062 mg/mL, which was significantly lower than that of the clinical antibiotic fluconazole (8.590 mg/mL) nih.gov. Mechanistic studies suggested that these compounds function by preventing the formation of biofilms and disrupting already established ones nih.gov.
The antifungal potential of these compounds highlights their potential as leads for the development of new antifungal agents.
| Compound/Derivative | Fungal Strain | MIC Value |
| Benzenesulfonamide-Carboxamide 4e | Candida albicans | 6.63 mg/mL researchgate.netnih.gov |
| Benzenesulfonamide-Carboxamide 4h | Candida albicans | 6.63 mg/mL researchgate.netnih.gov |
| Benzenesulfonamide-Carboxamide 4e | Aspergillus niger | 6.28 mg/mL researchgate.netnih.gov |
| Matrine-Benzenesulfonamide Derivative 10g | Candida albicans | 0.062 mg/mL nih.gov |
| Fluconazole (Reference) | Candida albicans | 8.590 mg/mL nih.gov |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzenesulfonamide derivatives have been a subject of significant research. A study on new benzenesulphonamide derivatives with carboxamide functionality showed that some of these compounds possess potent in vivo anti-inflammatory activity nih.gov. In a carrageenan-induced rat-paw edema model, two compounds, 4a and 4c, each inhibited edema by 94.69% at the first hour of the experiment nih.gov.
Another investigation into novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated strong anti-inflammatory activity in a similar rat model mdpi.com. At a dose of 200 mg/kg, three of the synthesized compounds achieved maximum inflammation inhibition at the fourth hour with percentages of 96.31%, 72.08%, and 99.69%, respectively mdpi.com. These effects were superior to the standard drug, indomethacin, which showed 57.66% inhibition mdpi.com. The mechanism of action is believed to involve the suppression of pro-inflammatory mediators mdpi.com.
In terms of analgesic effects, a synthetic sulfonamide derivative, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), was investigated for its potential in both acute and diabetic neuropathic pain models in mice nih.govnih.gov. The compound showed a significant antinociceptive effect in a tail immersion test nih.govnih.gov. Furthermore, it significantly reversed diabetes-induced hyperalgesia and allodynia nih.gov. The analgesic effects of 4-FBS may involve the serotonergic and opioidergic pathways nih.gov.
Antidiabetic Activity and Associated Research
The potential of benzenesulfonamide derivatives as antidiabetic agents has been explored, with some compounds showing promising hypoglycemic activity. A study focused on the synthesis and antidiabetic evaluation of a series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives in a streptozotocin-induced diabetic rat model nih.govnih.gov.
The results indicated that several of the synthesized compounds significantly reduced blood glucose levels compared to the diabetic control group nih.gov. Among the effective compounds, one derivative, compound 13, showed the most prominent activity at a dose of 100 mg/Kg nih.govnih.gov. The standard drug, glibenclamide, at a dose of 5 mg/Kg, showed a 32.7% reduction in blood glucose nih.gov. These findings suggest that the benzenesulfonamide scaffold could be a promising starting point for the development of new oral antidiabetic agents nih.gov.
Other Investigated Biological Activities and Pharmacological Potentials
Beyond the aforementioned activities, derivatives of benzenesulfonamide have been investigated for a variety of other pharmacological potentials.
Anticancer Activity : Di-meta-substituted fluorinated benzenesulfonamides have been designed and synthesized as potent and selective inhibitors of carbonic anhydrase IX and XII, which are enzymes associated with cancer nih.gov. Some of these compounds showed low picomolar binding affinity for carbonic anhydrase IX and high selectivity over other off-target isozymes, indicating their therapeutic potential for cancer treatment nih.gov.
Insecticidal Activity : A series of 4-(propargyloxy) benzenesulfonamide derivatives were synthesized and evaluated for their insecticidal activity against Mythimna separata researchgate.net. Some of these compounds demonstrated good insecticidal activity, with the most active compound having an LC50 value of 0.235 mg/ml researchgate.net. The mechanism of action appears to involve damage to the midgut epithelial cells of the insects researchgate.net.
Carbonic Anhydrase Inhibitory Activity : Many sulfonamide derivatives are known to be inhibitors of carbonic anhydrase nih.gov. This inhibitory effect is thought to contribute to some of their pharmacological activities, including their potential role in managing neuropathic pain nih.gov.
These diverse biological activities underscore the versatility of the benzenesulfonamide scaffold in medicinal chemistry and drug discovery.
Computational Chemistry and Molecular Modeling Approaches in 4 Difluoromethoxy Benzenesulfonamide Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand within the active site of a target protein.
For 4-(difluoromethoxy)benzenesulfonamide, molecular docking simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity. The sulfonamide group is a well-known zinc-binding group, making enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases primary targets of interest. mdpi.comacs.org Additionally, the benzenesulfonamide (B165840) scaffold has been identified in inhibitors of other key therapeutic targets, such as the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammation. mdpi.comnih.gov
In a typical docking study, the 3D structure of a target protein, often obtained from the Protein Data Bank (PDB), is used as a receptor. The this compound molecule is then computationally placed into the protein's binding site in various conformations. A scoring function is used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol, with lower (more negative) values indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination of the sulfonamide group with metal ions like Zn(II) in the active site. mdpi.com For instance, studies on similar benzenesulfonamide derivatives have shown that interactions with active-site residues can dictate binding affinity and isoform specificity. nih.gov
Hypothetical Docking Results for this compound The following table illustrates the type of data generated from a molecular docking study, showing predicted binding affinities against several potential cancer-related protein targets.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase IX | 5FL6 | -8.5 | His94, His96, His119, Thr200 |
| Carbonic Anhydrase II | 2ILI | -7.9 | His94, His96, Val121, Leu198 |
| CXCR4 Receptor | 3ODU | -9.2 | Asp171, Glu288, Tyr116 |
| JAK-3 Kinase | 4Z16 | -7.5 | Leu828, Gly829, Val836, Ala853, Leu956 |
Note: This data is illustrative and represents typical results from molecular docking simulations. The binding affinities and interacting residues are hypothetical and serve to demonstrate the output of the analysis.
Applications of Density Functional Theory (DFT) in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. diva-portal.org It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like the distribution of electron density.
In the context of this compound, DFT calculations provide deep insights into its intrinsic chemical characteristics. nih.gov By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule. nih.gov This is crucial for understanding how the molecule will interact with its biological target; for example, the negative potential around the sulfonamide's oxygen atoms indicates these are likely hydrogen bond acceptors.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting chemical reactivity. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com These calculations help rationalize the molecule's behavior in biological systems and guide the design of derivatives with enhanced properties. youtube.com
Calculated Molecular Properties of this compound via DFT This table presents a set of theoretical molecular properties for the compound that could be obtained through DFT calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.8 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.6 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, affecting solubility and membrane permeability. |
| Molecular Electrostatic Potential (MEP) | Negative potential on sulfonyl oxygens; Positive potential on amide proton | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Note: These values are hypothetical and representative of what a DFT analysis would yield.
In Silico Screening Methodologies for Novel Analog Discovery
In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new drug candidates.
Using this compound as a starting point or "query," several virtual screening strategies can be employed. In structure-based virtual screening (SBVS) , a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov This is highly effective when the 3D structure of the target is known.
Alternatively, ligand-based virtual screening (LBVS) is used when the target structure is unknown. This method relies on the knowledge of other molecules that bind to the target. A common LBVS technique is shape-based screening, where the 3D shape of a known active compound (like a sulfonamide inhibitor) is used as a template to find other molecules in a database with a similar shape, under the principle that similar molecules often have similar biological activities. acs.orgnih.gov Large commercial or public databases containing millions or even billions of compounds can be screened in this manner. acs.org
Illustrative Virtual Screening Hit List for Analogs This table shows a sample output from a virtual screening campaign to discover novel analogs targeting a protein like Carbonic Anhydrase IX.
| Compound ID | Modification from Parent Structure | Predicted Docking Score |
| ZINC12345678 | 4-chloro substituent on benzene (B151609) ring | -9.1 |
| ZINC23456789 | 3-amino substituent on benzene ring | -8.9 |
| ZINC34567890 | Difluoromethoxy replaced with trifluoromethoxy | -8.8 |
| Parent Compound | This compound | -8.5 |
| ZINC45678901 | Addition of a pyridine (B92270) ring | -8.2 |
Note: This table is a hypothetical representation of virtual screening results, used to illustrate the process of identifying potentially more potent analogs.
Structure-Based Drug Design Strategies and Optimization
Structure-based drug design (SBDD) is a powerful strategy that uses the 3D structural information of the ligand-target complex to guide the design of new, more potent, and selective inhibitors. rsc.org This iterative process begins with a "hit" compound, such as this compound, identified from screening or prior knowledge.
Once a reliable binding mode of the initial compound is obtained through methods like X-ray crystallography or molecular docking, medicinal chemists can analyze the interactions within the target's binding pocket. nih.gov The goal is to introduce chemical modifications to the lead compound to optimize these interactions. For example, if a region of the binding pocket is hydrophobic, a chemist might add a nonpolar group to the ligand to fill this pocket and increase binding affinity. If an opportunity for an additional hydrogen bond is identified, a suitable functional group (like a hydroxyl or amino group) can be introduced. nih.gov
This process, often called lead optimization, aims to improve not only potency (e.g., lower IC₅₀ or Kᵢ values) but also other crucial drug-like properties such as selectivity (inhibiting the target isoform over others), solubility, and metabolic stability. nih.gov For benzenesulfonamide inhibitors, a common strategy is the "tail approach," where modifications are made to the part of the molecule extending out of the primary binding site to interact with surrounding residues, thereby enhancing both potency and selectivity. nih.gov
Hypothetical Lead Optimization of this compound This table demonstrates a hypothetical structure-activity relationship (SAR) study, where analogs are designed to improve binding affinity against a target like CXCR4.
| Compound | Modification | Rationale | Predicted IC₅₀ (nM) |
| Lead Compound | This compound | Initial Hit | 150 |
| Analog 1 | Addition of a 3-amino group to the phenyl ring | Form a new hydrogen bond with an acidic residue (e.g., Asp) in the binding pocket. | 75 |
| Analog 2 | Replacement of difluoromethoxy with a piperazine (B1678402) moiety | Enhance interactions with the outer region of the binding site and improve solubility. nih.gov | 30 |
| Analog 3 | Addition of a 4-chloro group to the phenyl ring | Increase hydrophobic interactions in a nonpolar pocket. | 90 |
Note: The data is for illustrative purposes to explain the SBDD process and does not represent actual experimental results.
Preclinical Research and Translational Potential of 4 Difluoromethoxy Benzenesulfonamide Based Therapeutics
In Vitro Efficacy Evaluation in Relevant Disease Models (e.g., Cancer Cell Lines)
While direct in vitro studies on 4-(difluoromethoxy)benzenesulfonamide are not extensively documented in publicly available research, the broader class of benzenesulfonamide (B165840) derivatives has demonstrated significant potential in cancer research. Numerous studies have synthesized and evaluated novel benzenesulfonamides against a variety of cancer cell lines, providing a strong rationale for the investigation of this compound.
Research on indole-based benzenesulfonamides has shown cytotoxic effects against human breast cancer (MDA-MB-231, MCF-7, SK-BR-3), lung cancer (A549), and pancreatic cancer (Panc1) cell lines. nih.gov In these studies, certain derivatives were particularly effective against breast cancer cells. nih.gov Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been identified as active compounds against triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines in both 2D and 3D cell cultures. nih.gov One of the most potent compounds in this series exhibited a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.gov
Furthermore, other research has highlighted the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells (A549). immunopathol.com A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity, with one compound, BA-3b, demonstrating impressive IC50 values ranging from 0.007 to 0.036 μM across seven different cancer cell lines, including some that are drug-resistant. nih.gov These findings underscore the potential of the benzenesulfonamide core in developing potent anti-cancer agents. nih.gov The introduction of the difluoromethoxy group in this compound could further enhance these properties.
Table 1: Examples of In Vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| Indole-based benzenesulfonamides | MDA-MB-231, MCF-7, SK-BR-3 (Breast) | Significant cytotoxicity | nih.gov |
| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 (Triple-Negative Breast) | EC50 of 20.5 ± 3.6 µM | nih.gov |
| Benzenesulfonamide derivatives | A549 (Lung) | Anti-proliferative effects | immunopathol.com |
| Benzenesulfonamide derivative (BA-3b) | Various (7 cell lines) | IC50: 0.007 - 0.036 μM | nih.gov |
In Vivo Efficacy Studies in Animal Models for Disease Intervention (e.g., Cancer, Neuropathic Pain)
The therapeutic potential of benzenesulfonamide derivatives has been further explored in in vivo animal models for various conditions, including neuropathic pain. While specific in vivo cancer studies for this compound are not prominent in the literature, research on a closely related compound provides valuable insights into its potential analgesic properties.
A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS), a synthetic sulfonamide, investigated its effects in a mouse model of diabetic neuropathic pain. nih.govnih.govresearchgate.net Diabetes was induced in mice using streptozotocin, leading to hyperalgesia and allodynia. nih.govnih.gov Oral administration of 4-FBS at doses of 20 and 40 mg/kg significantly reversed these pain-related behaviors. nih.govnih.gov The study suggested that the analgesic effects might be partially attributed to the compound's carbonic anhydrase inhibitory activity and potential involvement of serotonergic and opioidergic pathways. nih.govnih.gov
These findings are significant as they demonstrate the potential of the benzenesulfonamide scaffold in modulating pain pathways in vivo. Given the structural similarities, it is plausible that this compound could exhibit similar or enhanced efficacy in models of neuropathic pain, warranting further investigation.
Table 2: In Vivo Efficacy of a Benzenesulfonamide Derivative in a Neuropathic Pain Model
| Compound | Animal Model | Disease | Key Finding | Reference |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Streptozotocin-induced diabetic mice | Neuropathic Pain | Significantly reversed hyperalgesia and allodynia | nih.govnih.govresearchgate.net |
Development and Assessment as Radiotracers for Molecular Imaging Applications
The benzenesulfonamide framework has been successfully utilized in the development of radiotracers for positron emission tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo. These imaging agents can aid in diagnosis, patient stratification, and monitoring therapeutic responses.
Researchers have developed novel small molecule CXCR4-targeted PET agents based on a benzenesulfonamide scaffold. nih.gov One such radiofluorinated compound demonstrated competitive cellular uptake and preferential accumulation in mouse models of inflammation and metastatic lung cancer. nih.gov This highlights the utility of the benzenesulfonamide structure in creating imaging probes for disease-relevant targets like the CXCR4 receptor, which is implicated in tumor growth and metastasis. nih.gov
In another study, a derivative of the selective COX-2 inhibitor celecoxib, which contains a benzenesulfonamide moiety, was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) for PET imaging of COX-2 expression. nih.gov While the study noted some in vivo defluorination, it demonstrated the feasibility of using such tracers to visualize COX-2 distribution in the brain. nih.gov The development process for such radiotracers is complex, involving synthesis of multiple candidates to identify those with optimal properties for clinical PET studies. nih.gov The difluoromethoxy group in this compound could be a site for radiolabeling, suggesting its potential as a precursor for novel PET imaging agents.
Preclinical Investigations in Agrochemical Formulations (e.g., Herbicides, Pesticides)
The application of benzenesulfonamide derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The structural features of these compounds can be tailored to target specific enzymes or pathways in plants and insects, leading to the development of effective herbicides and pesticides.
A patent for an herbicidal composition containing benzenesulfonamide derivatives highlights their use in controlling weeds in cereal crops. google.com The patent describes combinations of these compounds with other herbicides to enhance the spectrum of activity against noxious plants. google.com This indicates the recognized potential of the benzenesulfonamide core in developing crop protection agents.
Furthermore, a study on the insecticidal activities of 4-(propargyloxy)benzenesulfonamide derivatives demonstrated their efficacy against the armyworm, Mythimna separata. nih.gov The most active compound in the series exhibited a lethal concentration (LC50) of 0.235 mg/ml. nih.gov Electron microscopy studies suggested that these compounds act by damaging the midgut epithelial cells of the insect. nih.gov While this study focused on a propargyloxy derivative, it underscores the versatility of the 4-substituted benzenesulfonamide scaffold for creating new insecticidal agents. The unique electronic properties of the difluoromethoxy group in this compound could lead to novel mechanisms of action and improved efficacy in agrochemical applications.
Patent Landscape and Intellectual Property Implications of 4 Difluoromethoxy Benzenesulfonamide Compounds
Analysis of Existing Patent Claims for Benzenesulfonamide (B165840) Class Compounds
The benzenesulfonamide moiety is a well-established pharmacophore and has been the subject of extensive patenting activity for decades. An analysis of the patent landscape reveals a broad scope of claims covering a vast chemical space around this core structure. These claims generally focus on novel substitution patterns on the benzene (B151609) ring and the sulfonamide nitrogen, aiming to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
For compounds related to 4-(Difluoromethoxy)benzenesulfonamide, patent claims often fall into several categories:
Markush Structures: Many patents utilize Markush structures to claim a wide range of possible substituents on the benzenesulfonamide core. The "difluoromethoxy" group is often included as one of several possible ether or haloalkyl ether substituents at the para-position of the benzene ring. This strategy allows companies to protect a broad class of compounds, even if they have only synthesized and tested a limited number of examples.
Specific Compound Claims: As lead candidates are identified and advance through preclinical and clinical development, companies often file more specific patents claiming individual compounds or a small group of closely related analogs. While a specific claim for this compound itself is not prominently found in initial broad filings, it may be covered in later, more focused patents.
Method of Use Claims: These claims protect the use of a compound or a class of compounds for treating a specific disease or condition. For the benzenesulfonamide class, these often relate to their use as diuretics, carbonic anhydrase inhibitors, and more recently, as modulators of ion channels.
Composition of Matter Claims: These claims protect the chemical entity itself, regardless of its method of use. This is the strongest form of patent protection for a new chemical compound.
Patent Filings for Therapeutic Applications in Specific Disease States (e.g., Sodium Channel-Mediated Disorders)
A significant area of patent activity for benzenesulfonamide derivatives, including those with fluorinated substituents, is in the treatment of sodium channel-mediated disorders. Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological and cardiovascular diseases.
Several patent applications highlight the potential of benzenesulfonamide derivatives as modulators of sodium channels, particularly for the treatment of epilepsy and chronic pain. These filings often include compounds with a difluoromethoxy group, suggesting that this substituent may contribute favorably to the desired pharmacological profile.
For instance, patent applications in this space often describe compounds that selectively target specific subtypes of sodium channels, such as NaV1.7, which is a genetically validated target for pain. The claims in these patents typically cover a genus of compounds that includes various substitutions on the benzenesulfonamide scaffold, with the aim of optimizing potency, selectivity, and metabolic stability.
Below is a table summarizing representative patents and patent applications in this therapeutic area:
| Patent/Application Number | Title | Assignee | Key Therapeutic Area Claimed | Relevance to this compound |
| WO2015010065A1 | Sulfonamides as modulators of sodium channels | Vertex Pharmaceuticals Incorporated | Pain, epilepsy, and other sodium channel-mediated diseases | The patent discloses a broad range of sulfonamide derivatives, including examples with difluoromethoxy substitutions, for the modulation of sodium channels. google.com |
| EP2590951B1 | Benzenesulfonamides useful as sodium channel inhibitors | GlaxoSmithKline Intellectual Property | Pain, epilepsy, and other neurological disorders | This patent claims benzenesulfonamide compounds as sodium channel inhibitors, with the scope of the claims potentially encompassing structures with a difluoromethoxy group. justia.com |
| US10246453B2 | Benzenesulfonamide compounds and their use as therapeutic agents | Xenon Pharmaceuticals Inc. | Epilepsy and other CNS disorders | This patent describes benzenesulfonamide compounds for therapeutic use, with a focus on neurological conditions. The exemplified compounds share structural similarities with this compound. |
Intellectual Property Associated with Agrochemical Uses
The benzenesulfonamide scaffold is also prevalent in the agrochemical industry, particularly in the development of herbicides. Sulfonylurea herbicides, a major class of herbicides, are derivatives of benzenesulfonamide. These compounds act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
While specific patents explicitly claiming this compound for herbicidal use are not as readily identifiable, the intellectual property landscape for benzenesulfonamide-based herbicides is extensive. Patents in this field often focus on:
Novel Heterocyclic Moieties: The sulfonamide nitrogen is typically attached to a heterocyclic ring system. Patent claims often revolve around novel heterocyclic structures that enhance herbicidal activity, crop selectivity, or soil mobility.
Substitution Patterns on the Benzene Ring: The nature and position of substituents on the benzene ring are critical for the compound's herbicidal profile. The inclusion of fluorinated groups, such as difluoromethoxy, is a common strategy to increase potency and modify the physicochemical properties of the molecule. For example, patent application US 2011/0015068 A1 describes herbicidally active compositions containing a 3-(difluoromethoxy)pyrazolyl moiety.
Formulation Technology: Patents in the agrochemical sector also frequently cover novel formulations that improve the stability, delivery, and efficacy of the active ingredient.
The intellectual property in this area often involves broad Markush claims that could potentially encompass this compound as part of a larger, protected chemical space.
Strategic Considerations for Future Patent Development and Commercialization
For entities looking to develop and commercialize this compound or its derivatives, a carefully considered patent strategy is crucial. Key strategic considerations include:
Freedom to Operate (FTO) Analysis: A thorough FTO analysis is the first step to ensure that the development and commercialization of a new compound will not infringe on existing patents. This involves a detailed search and analysis of the patent landscape for potentially overlapping claims.
Filing Strategy:
Early and Broad Filing: Filing a provisional patent application early in the research and development process can secure a priority date. This initial filing should be as broad as reasonably possible to cover potential future discoveries and modifications of the lead compound.
Layered Patent Protection: A robust patent portfolio should include multiple layers of protection. This can include patents on the active pharmaceutical ingredient (API), specific salts, polymorphs, and crystalline forms, as well as formulations, methods of use for different indications, and manufacturing processes.
Geographic Coverage: Patent protection should be sought in key commercial markets, including the United States, Europe, Japan, and other major pharmaceutical and agrochemical markets.
Life Cycle Management: To extend the commercial life of a product, companies can employ life cycle management strategies. This may involve filing for patents on new indications, improved formulations (e.g., extended-release versions), or combination therapies.
Data Exclusivity: In addition to patent protection, regulatory data exclusivity can provide a period of market protection. Understanding and leveraging the data exclusivity provisions in different jurisdictions is an important part of the commercialization strategy.
Trade Secrets: For certain aspects of the manufacturing process or know-how that are not easily reverse-engineered, maintaining them as trade secrets can be a valuable alternative or complement to patent protection.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Difluoromethoxy)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves sulfonylation of aniline derivatives. For example, starting with 4-(Difluoromethoxy)aniline (CAS 22236-10-8), the compound can undergo sulfonation using chlorosulfonic acid, followed by ammonolysis to introduce the sulfonamide group. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to avoid side reactions like over-sulfonation .
Q. How is the structure of this compound characterized?
- Methodological Answer : Advanced analytical techniques are employed:
- NMR Spectroscopy : To confirm the presence of the difluoromethoxy group (¹⁹F NMR) and aromatic protons.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- HPLC : To assess purity (>95% is typically required for pharmacological studies) .
Q. What biological targets are associated with this compound?
- Methodological Answer : Benzenesulfonamide derivatives are known to inhibit cyclooxygenase-2 (COX-2), as demonstrated by celecoxib analogs. The sulfonamide moiety interacts with the COX-2 active site via hydrogen bonding, while the difluoromethoxy group enhances lipophilicity and target binding affinity. In vitro assays (e.g., enzyme inhibition kinetics) are used to validate activity .
Advanced Research Questions
Q. How do structural modifications influence the pharmacokinetic profile of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:
- Substituent Position : Para-substituted difluoromethoxy groups improve metabolic stability compared to ortho/meta positions.
- Halogenation : Fluorine atoms reduce CYP450-mediated metabolism, extending half-life.
- In Vivo Testing : Pharmacokinetic parameters (e.g., clearance, volume of distribution) are assessed in rodent models to optimize dosing regimens .
Q. What role does the difluoromethoxy group play in enhancing biological activity?
- Methodological Answer : The difluoromethoxy group increases lipophilicity (logP ~2.5), improving membrane permeability. It also reduces oxidative metabolism due to the strong C-F bonds, as shown in metabolic stability assays using liver microsomes. Comparative studies with methoxy or trifluoromethoxy analogs demonstrate its superiority in maintaining plasma concentrations .
Q. Can coordination chemistry enhance the antimicrobial efficacy of this compound?
- Methodological Answer : Metal complexes (e.g., Mn(II)) of benzenesulfonamide Schiff bases show enhanced antimicrobial activity. The sulfonamide acts as a ligand, coordinating with metal ions to disrupt bacterial cell walls. Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains are used to evaluate efficacy .
Key Research Findings
- The difluoromethoxy group significantly improves metabolic stability compared to non-fluorinated analogs .
- SAR studies highlight the necessity of para-substitution for optimal COX-2 binding affinity .
- Metal coordination complexes exhibit synergistic antimicrobial effects, suggesting multi-target mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
